2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIMJRENHPTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and 2-methylpyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Formation of the Intermediate: The 4-chloro-3-fluorobenzyl chloride reacts with 2-methylpyrrolidine to form the intermediate 2-[(4-chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Scientific Research Applications
2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride (1:1)
- CAS : 2089277-23-4
- Molecular Formula : C₁₂H₁₆Cl₂FN
- Molecular Weight : 264.17 g/mol
- Structure: Features a pyrrolidine ring substituted with a methyl group and a 4-chloro-3-fluorobenzyl group. No stereocenters are present .
Physicochemical Properties :
Comparison with Structural Analogs
Positional Isomers: 3-Chloro-4-Fluoro Substitution
Compound : 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride (CAS: 2060063-93-4)
- Molecular Formula : C₁₂H₁₆Cl₂FN (identical to the target compound).
- Key Difference : The chloro and fluoro substituents are swapped on the phenyl ring (3-chloro-4-fluoro vs. 4-chloro-3-fluoro).
- Implications :
Trifluoromethyl-Substituted Analogs
Compound : 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1197232-77-1)
- Molecular Formula : C₁₁H₁₃ClF₃N
- Molecular Weight : 251.68 g/mol
- Key Feature : Replaces chloro and fluoro with a single trifluoromethyl (-CF₃) group.
- Implications: Enhanced lipophilicity and electron-withdrawing effects may improve membrane permeability but reduce aqueous solubility.
Compound : 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride (CAS: 2060008-14-0)
Bulky Alkyl-Substituted Derivatives
Compound : 2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine hydrochloride
- Molecular Formula : C₁₆H₂₆ClN (free base: C₁₆H₂₅N)
- Molecular Weight : ~232.21 g/mol (free base).
- Key Feature : Substitutes the aryl group with a hydrophobic tert-butyl (-C(CH₃)₃) moiety.
- Implications :
Chiral Pyrrolidine Derivatives
Examples :
- (2R)-2-Methylpyrrolidine hydrochloride (CAS: 135324-85-5)
- (2R)-2-(Propan-2-yl)pyrrolidine hydrochloride (CAS: 860640-18-2)
- Key Features : Chiral centers at the pyrrolidine 2-position; lack aryl substituents.
- Implications :
Comparative Analysis Table
Biological Activity
2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H15ClFN·HCl. This compound has garnered interest in various scientific fields, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16ClFN
- Molecular Weight : 264.16 g/mol
- CAS Number : 2089277-23-4
The biological activity of 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
2. Antiviral Activity
Preliminary investigations suggest that the compound may exhibit antiviral activity, particularly against certain viral pathogens. The mechanism involves interference with viral replication processes.
3. Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects against cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of breast, colon, and lung cancer cells, indicating potential as an anticancer agent.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
| Study 2 | Showed significant inhibition of proliferation in MCF-7 (breast cancer) cells | MTT assay |
| Study 3 | Indicated potential antiviral effects against influenza virus | Plaque reduction assay |
Case Study Highlights
- Antimicrobial Study : A study conducted using the disk diffusion method revealed that 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
- Cancer Cell Line Evaluation : In a series of experiments assessing antiproliferative effects on MCF-7 breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
- Antiviral Assessment : The antiviral properties were assessed through plaque reduction assays, demonstrating a significant decrease in viral titers when treated with the compound, indicating its potential utility in antiviral drug development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
